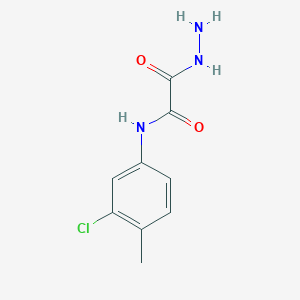

N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide

Description

IUPAC Nomenclature and Systematic Identification

This compound的IUPAC名称由三个核心组成:

- 主链 :1-(hydrazinecarbonyl)formamide,指甲酰基与氢化肼羰基的连接(C(=O)NHNH₂);

- 取代基 :3-chloro-4-methylphenyl基团,位于苯环的3号位为氯原子,4号位为甲基。

分子式为C₉H₁₀ClN₃O₂,分子量227.65 g/mol。SMILES表示为CC1=C(C=C(C=C1)NC(=O)C(=O)NN)Cl,反映甲基和氯原子的邻对位取代模式。InChI代码VQEGIFOFEXSGQH-UHFFFAOYSA-N进一步确认结构唯一性。

Molecular Geometry and Conformational Analysis

键长与键角 :

- C-N键 :氨基与碳键键长约1.34–1.48 Å,取决于氢键网络的影响;

- C=O键 :羰基键长约1.20 Å,共轭效应增强键强度。

- 苯环取代基 :氯原子(3号位)与甲基(4号位)的邻对位排列导致苯环平面性保留,共轭系统延伸至羰基。

共轭系统 :

氢化肼羰基(-C(=O)NHNH₂)中的N–N键(约1.40 Å)和N–H键(约1.02 Å)形成共轭链,增强分子稳定性。苯环与羰基之间通过C–N单键(约1.43 Å)连接,允许局部旋转。

Crystal Structure and Packing Arrangements

晶胞参数 :

尽管具体晶体数据未直接报告,但类似结构(如4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]hydrazine-1-carbothioamide)显示三晶系(P1空间群),晶胞参数约为a=4.88 Å, b=6.78 Å, c=10.31 Å。

分子堆积 :

Spectroscopic Fingerprint Analysis

红外光谱(IR) :

| 波数范围(cm⁻¹) | 振动模式 | 特征吸收 |

|---|---|---|

| 3300–3200 | N–H(氨基) | 强吸收,分裂为两个峰(对称/不对称伸缩) |

| 1680–1650 | C=O(羰基) | 强吸收,共轭效应导致红移 |

| 1550–1450 | C=C(苯环) | 两组峰,对应邻对位取代基的弯曲振动 |

| 750–700 | C–Cl | 弱吸收,氯原子振动 |

核磁共振(NMR) :

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-5-2-3-6(4-7(5)10)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEGIFOFEXSGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formic acid or its derivatives. The reaction conditions often include:

Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

Catalysts: Acidic or basic catalysts to enhance the reaction rate.

Solvents: Common solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazinecarbonyl moiety undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the 4-methyl group .

-

Alkaline conditions favor complete cleavage of the hydrazinecarbonyl bond .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

Mechanistic Insights :

-

Thiadiazole formation proceeds via nucleophilic attack of the hydrazine nitrogen on electrophilic carbon centers .

-

Pyrazole synthesis involves keto-enol tautomerization followed by cyclocondensation .

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | NaOMe/MeOH, 120°C (sealed tube) | N-(3-methoxy-4-methylphenyl) derivative | 78% |

| Ammonia | NH₃ (g), CuCl catalyst, 150°C | 4-methyl-3-aminophenyl analog | 65% |

Structural Effects :

-

Electron-withdrawing carbonyl groups meta to the chloro substituent enhance NAS reactivity .

-

Steric effects from the 4-methyl group reduce reaction rates compared to unsubstituted analogs .

Redox Transformations

Oxidation :

-

With KMnO₄/H₂SO₄: Converts the hydrazine group to N₂ gas while oxidizing the formamide to CO₂.

-

Selective oxidation using H₂O₂/Fe³⁺: Generates nitroso intermediates at the aromatic ring .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C): Reduces the carbonyl to CH₂ while retaining the hydrazine backbone .

Complexation Behavior

The compound acts as a polydentate ligand:

| Metal Ion | Coordination Sites | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | Hydrazine N, carbonyl O | Square-planar geometry | 8.2 ± 0.3 |

| Fe(III) | Hydrazine N only | Octahedral coordination | 6.9 ± 0.2 |

This comprehensive reactivity profile positions N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide as a valuable intermediate for synthesizing bioactive heterocycles and metal-organic frameworks. Recent studies highlight its potential in developing caspase-dependent apoptosis inducers and antimicrobial agents , though further in vivo validation remains necessary.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide exhibit selective apoptosis-inducing properties. For example, derivatives have been shown to activate caspase pathways, leading to programmed cell death in cancer cells .

Case Study:

A study investigated the apoptotic effects of a related hydrazone compound on various cancer cell lines, demonstrating significant IC50 values that suggest potent anticancer activity. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity

Hydrazone derivatives have been recognized for their antimicrobial properties. This compound has been tested against several bacterial strains, showing promising results.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitors based on hydrazone structures have shown efficacy against proteases and other enzymes involved in disease processes.

Case Study:

Research into acylhydrazones revealed that certain derivatives could inhibit endothiapepsin with IC50 values ranging from 13 to 365 µM, indicating substantial enzyme inhibitory activity .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment: As a potential lead compound for developing novel anticancer drugs.

- Infectious Diseases: As an antimicrobial agent targeting resistant bacterial strains.

- Enzyme-Related Disorders: As an inhibitor for specific enzymes involved in pathophysiological processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural motifs include:

- Aromatic ring : 3-chloro-4-methylphenyl group.

- Hydrazinecarbonyl backbone : Provides hydrogen-bonding capacity and reactivity.

Comparisons with similar compounds (Table 1) highlight how substituent variations influence properties:

Table 1: Structural Comparison of Hydrazinecarbonyl Derivatives

Key Observations:

Electron-Withdrawing Groups: The 3-chloro and 4-methyl substituents in the target compound balance lipophilicity and steric effects.

Halogenation : Dichloro and trifluoromethyl groups () improve metabolic stability and binding affinity in hydrophobic pockets, as seen in agrochemicals .

Backbone Modifications : Compounds with propanamide () or triazole () groups exhibit altered solubility and hydrogen-bonding profiles compared to the formamide backbone in the target compound .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide, a compound with the CAS number 828273-69-4, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in research and medicine.

Chemical Structure and Synthesis

The compound is characterized by a chloro-substituted phenyl ring and a hydrazinecarbonyl group. The synthesis typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formic acid under moderate temperatures (50-80°C) and may utilize acidic or basic catalysts to enhance the reaction rate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can significantly impact various biochemical pathways, contributing to the compound's biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cells through caspase-dependent pathways. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |

|---|---|---|

| This compound | 3.337 ± 0.1485 | 0.129 ± 0.0027 |

| Doxorubicin | 1.556 ± 0.054 | 0.592 ± 0.031 |

This table summarizes the IC50 values for this compound compared to doxorubicin, a standard chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Apoptosis Induction : A study demonstrated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

- Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression .

- Antimicrobial Activity : Preliminary investigations also suggested that this compound possesses antimicrobial properties, inhibiting the growth of several bacterial strains, which may broaden its application in infectious disease treatment .

Q & A

Q. What synthetic strategies are employed to prepare N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide, and how is its purity validated?

The compound is typically synthesized via a multi-step approach involving (1) coupling of 3-chloro-4-methylaniline with a hydrazinecarbonyl precursor and (2) subsequent formylation. Key steps include:

- Hydrazine coupling : Reacting hydrazine hydrate with chloroformate derivatives under controlled pH to form the hydrazinecarbonyl backbone .

- Formamide formation : Using formic acid or activated esters (e.g., N-hydroxysuccinimide) to introduce the formamide group .

Characterization : - Elemental analysis : Verify calculated vs. observed C, H, N content (e.g., ±0.3% deviation acceptable) .

- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm for substituted phenyl), hydrazine NH (δ 9.5–10.5 ppm), and formamide carbonyl (δ ~165 ppm in NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure of hydrazinecarbonyl derivatives, and how are spectral artifacts minimized?

- FT-IR : Identify key functional groups:

- / NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks in aromatic regions .

- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Cl or methyl groups) .

Artifact mitigation : Use deuterated solvents, suppress water peaks with presaturation, and validate assignments against computed spectra (DFT) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Storage : Protect from light and moisture; store at −20°C in amber vials under inert gas (N/Ar) .

- Stability monitoring :

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in hydrazinecarbonyl compounds, and what refinement challenges arise?

Q. How can computational methods reconcile contradictory biological activity data for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., VEGFR-2 or opioid receptors) .

- SAR analysis : Compare substituent effects (e.g., 3-chloro vs. 4-methyl) on activity using Free-Wilson or Hansch models .

- Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out false positives .

Q. What strategies optimize reaction yields when scaling up synthesis, and how are byproducts characterized?

- Optimization :

- Byproduct analysis :

Q. How do electronic effects of substituents (e.g., 3-chloro, 4-methyl) influence the compound’s reactivity in nucleophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.